molecular formula C13H24O3 B14357823 4-[(Pentyloxy)methyl]cyclohexane-1-carboxylic acid CAS No. 92667-75-9

4-[(Pentyloxy)methyl]cyclohexane-1-carboxylic acid

Cat. No.: B14357823
CAS No.: 92667-75-9
M. Wt: 228.33 g/mol
InChI Key: XKAQCQPWXGGPJJ-UHFFFAOYSA-N
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Description

4-[(Pentyloxy)methyl]cyclohexane-1-carboxylic acid is an organic compound that belongs to the class of cyclohexane carboxylic acids. This compound features a cyclohexane ring substituted with a carboxylic acid group and a pentyloxy methyl group. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Pentyloxy)methyl]cyclohexane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the alkylation of cyclohexane-1-carboxylic acid with pentyloxy methyl halide under basic conditions. The reaction typically requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the carboxylic acid group, facilitating the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-[(Pentyloxy)methyl]cyclohexane-1-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or further oxidized to carbon dioxide and water.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The pentyloxy methyl group can undergo nucleophilic substitution reactions, where the alkoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Carboxylate salts, carbon dioxide, and water.

    Reduction: Cyclohexane-1-methanol derivatives.

    Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(Pentyloxy)methyl]cyclohexane-1-carboxylic acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(Pentyloxy)methyl]cyclohexane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds and ionic interactions with active sites of enzymes, potentially inhibiting or modulating their activity. The pentyloxy methyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane-1-carboxylic acid: Lacks the pentyloxy methyl group, resulting in different chemical properties and reactivity.

    4-Methyl-1-cyclohexanecarboxylic acid: Contains a methyl group instead of the pentyloxy methyl group, leading to variations in steric and electronic effects.

    4-(Methoxycarbonyl)cyclohexane-1-carboxylic acid:

Uniqueness

4-[(Pentyloxy)methyl]cyclohexane-1-carboxylic acid is unique due to the presence of the pentyloxy methyl group, which imparts distinct chemical properties and potential applications compared to its analogs. The combination of the cyclohexane ring, carboxylic acid group, and pentyloxy methyl group makes it a versatile compound for various research and industrial purposes.

Properties

CAS No.

92667-75-9

Molecular Formula

C13H24O3

Molecular Weight

228.33 g/mol

IUPAC Name

4-(pentoxymethyl)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C13H24O3/c1-2-3-4-9-16-10-11-5-7-12(8-6-11)13(14)15/h11-12H,2-10H2,1H3,(H,14,15)

InChI Key

XKAQCQPWXGGPJJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCOCC1CCC(CC1)C(=O)O

Origin of Product

United States

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